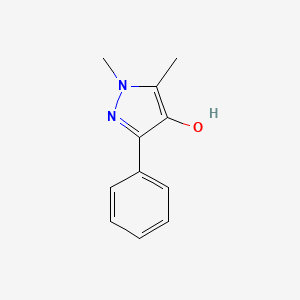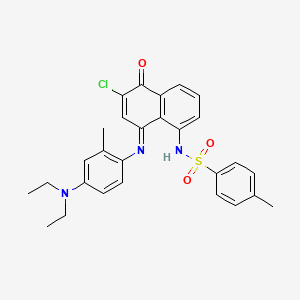
Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a chloro-substituted naphthalene ring, and a diethylamino-substituted phenyl group. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl- involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of cyclization reactions involving suitable starting materials such as dimethyl malonate.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached through sulfonation reactions using reagents like benzenesulfonyl chloride.
Formation of the Diethylamino-Substituted Phenyl Group: The diethylamino-substituted phenyl group is synthesized through amination reactions involving diethylamine and suitable phenyl precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvent conditions (polar or non-polar solvents).
Major Products Formed
Applications De Recherche Scientifique
Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazopyridine: A fused bicyclic heterocycle with applications in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidine: A heterocyclic compound used as a building block for various pharmaceuticals.
Uniqueness
Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications .
Propriétés
Numéro CAS |
65294-00-0 |
|---|---|
Formule moléculaire |
C28H28ClN3O3S |
Poids moléculaire |
522.1 g/mol |
Nom IUPAC |
N-[6-chloro-8-[4-(diethylamino)-2-methylphenyl]imino-5-oxonaphthalen-1-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H28ClN3O3S/c1-5-32(6-2)20-12-15-24(19(4)16-20)30-26-17-23(29)28(33)22-8-7-9-25(27(22)26)31-36(34,35)21-13-10-18(3)11-14-21/h7-17,31H,5-6H2,1-4H3 |
Clé InChI |
LNCSEBZJLNBBQR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=C2C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


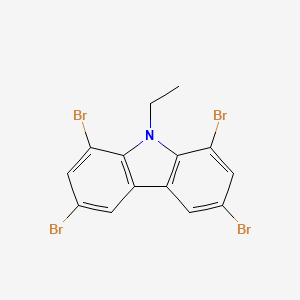
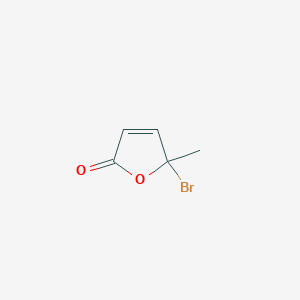

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
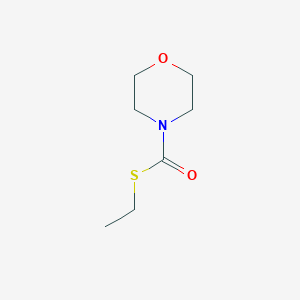
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
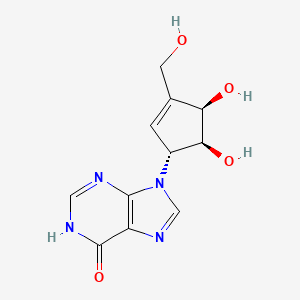
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
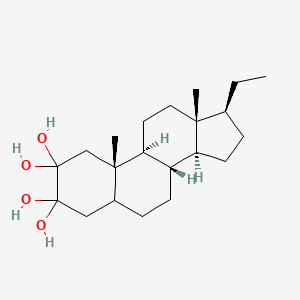

![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)
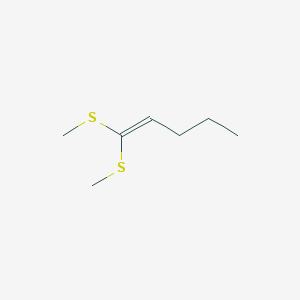
![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
